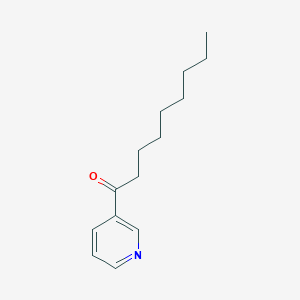
1-(Pyridin-3-yl)nonan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-yl)nonan-1-one, commonly known as PYN, is a chemical compound that belongs to the class of ketones. PYN has a molecular formula of C15H19NO and a molecular weight of 233.32 g/mol. PYN has been widely studied for its potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of PYN is not fully understood. However, it is believed that PYN exerts its antitumor and antifungal activity by inhibiting the activity of key enzymes involved in cell proliferation and growth. PYN has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. PYN has also been shown to inhibit the activity of chitin synthase, an enzyme that is essential for the synthesis of chitin in fungal cell walls.
Efectos Bioquímicos Y Fisiológicos
PYN has been shown to exhibit several biochemical and physiological effects. PYN has been shown to induce apoptosis, or programmed cell death, in cancer cells. PYN has also been shown to inhibit the growth and proliferation of cancer cells. In addition, PYN has been shown to inhibit the growth and development of fungal cells by disrupting the synthesis of chitin in fungal cell walls.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PYN has several advantages for use in lab experiments. PYN is a relatively stable compound that can be easily synthesized in a laboratory setting. PYN also exhibits potent antitumor and antifungal activity, making it a valuable tool for studying the mechanisms of cancer and fungal cell growth. However, there are also limitations to the use of PYN in lab experiments. PYN has not yet been extensively studied in vivo, and its toxicity and potential side effects are not fully understood.
Direcciones Futuras
There are several future directions for research on PYN. One direction is to further investigate the mechanism of action of PYN and its potential applications in the treatment of cancer and fungal infections. Another direction is to investigate the potential use of PYN in combination with other drugs for the treatment of cancer and fungal infections. Additionally, future research could focus on the development of new synthetic methods for PYN and its analogs, as well as the optimization of existing synthetic methods. Finally, future research could focus on the development of new formulations of PYN for improved delivery and efficacy.
Métodos De Síntesis
The synthesis of PYN can be achieved through the reaction of 3-pyridylboronic acid with nonanoyl chloride in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of PYN. The synthesis of PYN is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
PYN has been widely studied for its potential applications in scientific research. One of the main applications of PYN is in the field of medicinal chemistry. PYN has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. PYN has also been shown to exhibit antifungal activity against several fungal strains.
Propiedades
Número CAS |
110141-48-5 |
|---|---|
Nombre del producto |
1-(Pyridin-3-yl)nonan-1-one |
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
1-pyridin-3-ylnonan-1-one |
InChI |
InChI=1S/C14H21NO/c1-2-3-4-5-6-7-10-14(16)13-9-8-11-15-12-13/h8-9,11-12H,2-7,10H2,1H3 |
Clave InChI |
AHTOQJKRGQFEJO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)C1=CN=CC=C1 |
SMILES canónico |
CCCCCCCCC(=O)C1=CN=CC=C1 |
Sinónimos |
3-Nonanoylpyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



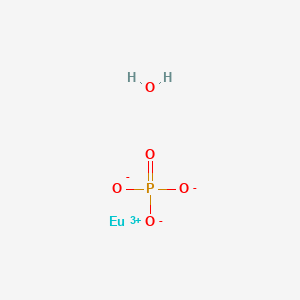
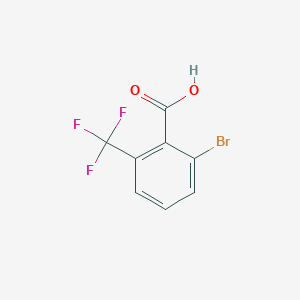
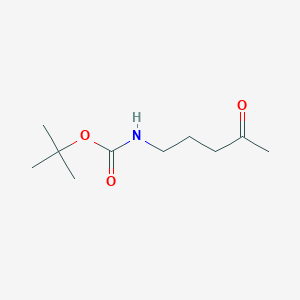
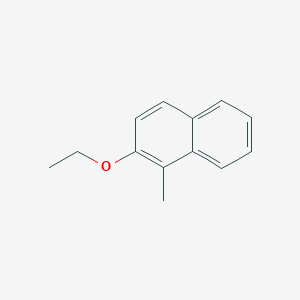
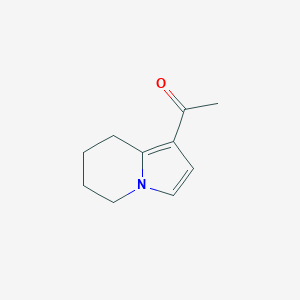
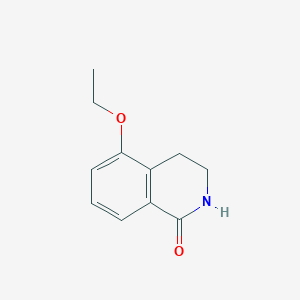
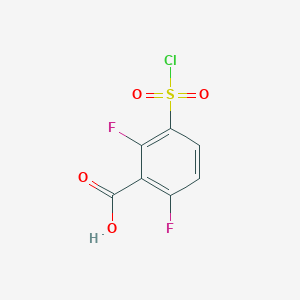
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)
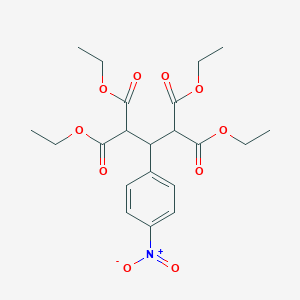
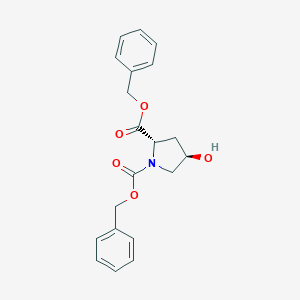
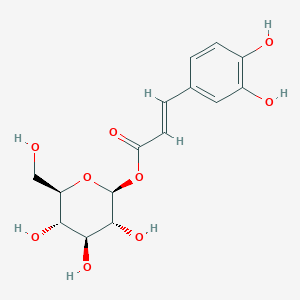
![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)
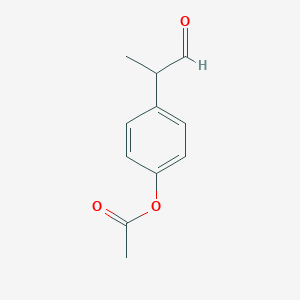
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)